
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide, commonly known as DTTQ, is a novel compound that has gained significant attention in the field of medicinal chemistry and drug discovery. DTTQ exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of DTTQ is not fully understood. However, studies have suggested that DTTQ exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. DTTQ has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, DTTQ has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
DTTQ has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). DTTQ has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, DTTQ has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the major advantages of DTTQ is its broad-spectrum activity against various cancer cell lines and infectious agents. DTTQ is also relatively easy to synthesize and purify, making it a cost-effective candidate for drug development. However, DTTQ has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of DTTQ is not fully understood, which can hinder its further development as a drug candidate.
将来の方向性
There are several future directions for the research and development of DTTQ. One of the potential areas of application is the treatment of multidrug-resistant cancer cells. DTTQ has been shown to exhibit potent activity against cancer cells that are resistant to conventional chemotherapy drugs. Another potential area of application is the development of new antimicrobial agents. DTTQ has been found to possess antimicrobial activity against various bacterial and fungal pathogens. Moreover, further studies are needed to elucidate the mechanism of action of DTTQ and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, DTTQ is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including the treatment of cancer, inflammation, and infectious diseases. DTTQ has been found to possess potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. However, further studies are needed to fully understand the mechanism of action of DTTQ and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
科学的研究の応用
DTTQ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DTTQ has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. These properties make DTTQ a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14(2)27-16-7-5-6-15(12-16)20-13-18(17-8-3-4-9-19(17)24-20)21(26)25-22-23-10-11-28-22/h3-9,12-14H,10-11H2,1-2H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLWNPQUEAWXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608124.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-phenylquinoline](/img/structure/B3608131.png)
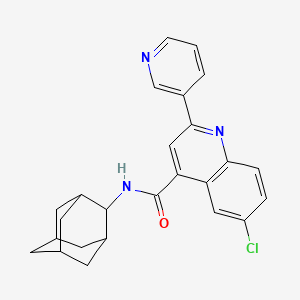
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3608146.png)
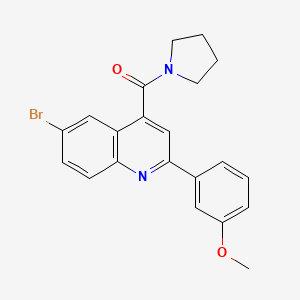
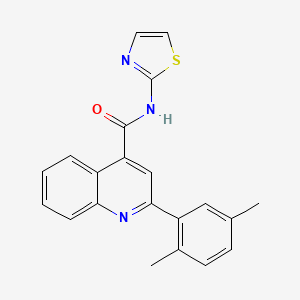

![6-chloro-2-(2-pyridinyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3608189.png)

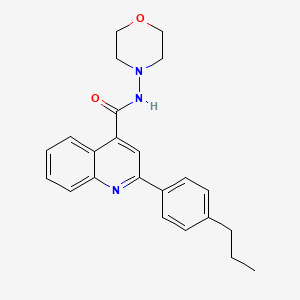
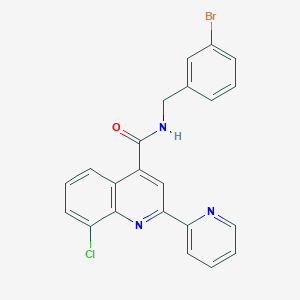
![N-[2-(dimethylamino)ethyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3608231.png)
![7-chloro-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3608241.png)